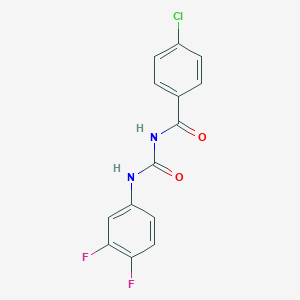![molecular formula C23H20F3NO4 B284253 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an enzyme involved in the regulation of insulin signaling and glucose homeostasis.
Scientific Research Applications
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Moreover, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory and anti-cancer properties. Additionally, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been used as a tool to study the role of PTP1B in insulin signaling and glucose homeostasis.
Mechanism of Action
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide acts as a potent inhibitor of PTP1B, which is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide increases insulin sensitivity and glucose uptake in cells, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including improving insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been shown to have anti-inflammatory and anti-cancer properties. Moreover, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been used as a tool to study the role of PTP1B in insulin signaling and glucose homeostasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its high potency as an inhibitor of PTP1B. Moreover, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to have few side effects and is well-tolerated in animal models. However, one of the limitations of using 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide is its high cost and limited availability.
Future Directions
There are several future directions for the use of 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide in scientific research. One potential application is in the development of new therapies for diabetes and other metabolic disorders. Moreover, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide could be used as a tool to study the role of PTP1B in other physiological processes, such as inflammation and cancer. Additionally, further research is needed to explore the potential side effects and toxicity of 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide in animal models and humans.
Synthesis Methods
The synthesis of 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-methoxybenzoyl chloride with 2-(2-phenoxyethoxy)-5-(trifluoromethyl)aniline in the presence of a base, followed by the addition of benzoyl chloride and an acid catalyst. The final product is obtained after purification by column chromatography.
properties
Molecular Formula |
C23H20F3NO4 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H20F3NO4/c1-29-19-9-5-6-16(14-19)22(28)27-20-15-17(23(24,25)26)10-11-21(20)31-13-12-30-18-7-3-2-4-8-18/h2-11,14-15H,12-13H2,1H3,(H,27,28) |
InChI Key |
LJHFGDMRGIIKRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)
